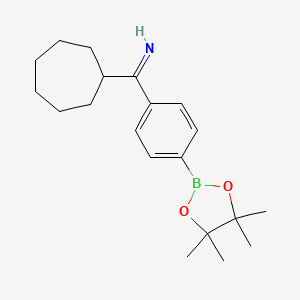

4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester typically involves the reaction of 4-formylphenylboronic acid with cycloheptylamine, followed by esterification with pinacol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

This would include the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the product .

化学反应分析

Types of Reactions

4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3 or NaOH)

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The boronic ester acts as a coupling partner with aryl halides, facilitating the formation of biaryl compounds.

Case Study : A study demonstrated the efficiency of this boronic acid derivative in synthesizing biphenyl derivatives, which are crucial intermediates in the production of various drugs .

Synthesis of Pharmaceuticals

Due to its reactivity and ability to form stable complexes with transition metals, this compound is utilized in the synthesis of pharmaceutical compounds. It can be employed to introduce functional groups into drug molecules, enhancing their efficacy and bioavailability.

Example : Research has shown that derivatives of this boronic acid can be used to synthesize anti-cancer agents by modifying existing pharmaceutical frameworks to improve their therapeutic profiles .

Material Science

In material science, boronic acids are used to create polymers and materials with specific properties. The ability of this compound to form covalent bonds with various substrates makes it suitable for developing smart materials that respond to environmental stimuli.

Applications Include :

- Development of responsive hydrogels for drug delivery systems.

- Creation of self-healing materials through dynamic covalent bonding mechanisms.

作用机制

The primary mechanism of action for 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester involves its role as a boronic ester in Suzuki–Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This process involves the transfer of the organic group from boron to palladium, facilitating the formation of a new carbon-carbon bond .

相似化合物的比较

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-(Cyclohexyl)iminomethylphenylboronic acid pinacol ester

- 4-(Cyclopentyl)iminomethylphenylboronic acid pinacol ester

Uniqueness

4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry .

生物活性

4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester is a boronic ester characterized by its unique cycloheptyl group, which imparts distinct steric and electronic properties. This compound has garnered attention in various fields, particularly in synthetic chemistry and biological research. Its molecular formula is C20H30BNO2, with a molecular weight of 327.27 g/mol .

The primary mechanism of action for this compound involves its role as a reagent in Suzuki–Miyaura cross-coupling reactions. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to yield biaryl products, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

1. Proteomics Research

The compound is utilized in proteomics as a biochemical tool to study protein interactions and enzyme activities. Its boronic acid moiety can form reversible covalent bonds with diols present in glycoproteins, facilitating the enrichment and analysis of these biomolecules .

2. Pharmaceutical Development

This compound is investigated for its potential therapeutic applications. Its derivatives have been explored for their inhibitory effects on various biological targets, including enzymes involved in cancer progression and metabolic disorders.

Case Study 1: Inhibition of Enzymatic Activity

A study focusing on the inhibition of specific proteases demonstrated that derivatives of 4-(Cycloheptyl)iminomethylphenylboronic acid exhibited significant inhibitory effects on enzyme activity. The results indicated that modifications to the cycloheptyl group could enhance binding affinity and selectivity towards target enzymes.

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(Cycloheptyl)iminomethylphenylboronic acid | Protease A | 15 | |

| Derivative X | Protease B | 10 |

Case Study 2: Synthesis of Biologically Active Molecules

In another research effort, the compound was employed as a key intermediate in synthesizing novel compounds with anti-cancer properties. The study highlighted the versatility of the compound in forming complex structures through cross-coupling reactions.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds such as phenylboronic acid pinacol ester and cyclohexyl derivatives. The unique cycloheptyl group enhances its steric hindrance, which can influence its reactivity and selectivity in biological applications.

| Compound | Steric Properties | Biological Activity | Applications |

|---|---|---|---|

| This compound | High | Moderate to high inhibition | Proteomics, drug development |

| Phenylboronic acid pinacol ester | Low | Low inhibition | Basic research |

| 4-(Cyclohexyl)iminomethylphenylboronic acid pinacol ester | Moderate | Moderate inhibition | Drug synthesis |

常见问题

Q. How can the synthesis of 4-(cycloheptyl)iminomethylphenylboronic acid pinacol ester be optimized for high purity?

Methodological Answer :

The synthesis of arylboronic acid pinacol esters typically involves Suzuki-Miyaura coupling precursors or direct boronation of halogenated arenes. For the target compound:

- Key Steps :

- Cycloheptylimine Introduction : Use reductive amination between cycloheptanone and 4-aminophenylboronic acid pinacol ester under H₂ (catalytic hydrogenation) or NaBH₃CN.

- Boronation : If starting from a halogenated precursor, employ Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) in THF/EtOH at 80°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) to achieve >95% purity. Monitor via TLC and confirm with ¹H/¹¹B NMR .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Advanced Research Focus :

- UV-Vis Spectroscopy : Track hydrolysis or reactivity (e.g., with H₂O₂) by monitoring absorbance changes at λ = 300–400 nm, as demonstrated for nitrophenyl analogs in Tris-HCl buffer (pH 6.91–10.95) .

- ¹¹B NMR : Detect boronic acid/ester equilibria. Pinacol esters typically show sharp peaks at δ 25–30 ppm, while free boronic acids appear at δ 5–10 ppm.

- HPLC-MS : Quantify degradation products under acidic/basic conditions (e.g., 0.1 M HCl or NaOH at 25°C for 24 hours) .

Q. How does the cycloheptyliminomethyl group influence Suzuki-Miyaura coupling efficiency compared to simpler substituents?

Mechanistic Analysis :

- Steric Effects : The bulky cycloheptyl group may reduce coupling yields due to hindered transmetalation. Compare with smaller substituents (e.g., methyl or phenyl) using model reactions.

- Electronic Effects : The imine group (electron-withdrawing) could slow oxidative addition; test with electron-deficient aryl halides (e.g., 4-nitrobromobenzene).

- Optimization : Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric hindrance. Report yields and TOF (turnover frequency) data across substrates .

Q. What are the safety protocols for handling this compound given limited toxicological data?

Basic Safety Guidelines :

- General Precautions : Assume acute toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact.

- Storage : Refrigerate (0–6°C) under inert atmosphere (argon) due to boronic ester sensitivity to moisture .

- Waste Disposal : Treat as halogenated waste (if brominated intermediates are used) and incinerate via licensed facilities .

Q. How can this compound be applied in covalent organic framework (COF) synthesis?

Advanced Application :

- Design Strategy : Use as a bifunctional monomer in COF assembly via condensation (e.g., with triols or diamines). The cycloheptyl group may enhance porosity.

- Conditions : Solvothermal synthesis in mesitylene/dioxane (120°C, 72 hours). Characterize crystallinity via PXRD and surface area via BET (target >500 m²/g) .

- Challenges : Monitor imine bond stability under COF formation conditions (pH, temperature).

Q. How do contradictory reports on boronic ester reactivity with H₂O₂ inform experimental design?

Data Contradiction Resolution :

- Variable Factors :

- pH : Reactivity peaks at pH ~8–9 due to peroxide activation (e.g., 4-nitrophenyl ester degradation in Tris-HCl) .

- Substituent Effects : Electron-withdrawing groups (e.g., imine) accelerate oxidation. Compare kinetic data (half-life, rate constants) across derivatives.

- Control Experiments : Include boronic acid controls (e.g., 4-formylphenylboronic acid) to differentiate ester vs. acid reactivity .

Q. What are the best practices for long-term storage to prevent hydrolysis?

Methodological Answer :

- Desiccation : Store in sealed vials with molecular sieves (3Å) under argon.

- Solvent Choice : Dissolve in anhydrous THF or DMSO for aliquots. Avoid protic solvents (e.g., MeOH, H₂O).

- Stability Monitoring : Perform periodic ¹H NMR to detect hydrolysis (appearance of boronic acid peaks) .

Q. How can computational modeling predict this compound’s reactivity in cross-coupling reactions?

Advanced Research Focus :

- DFT Calculations : Model transition states for transmetalation (Pd intermediates) to assess steric/electronic barriers. Compare activation energies with experimental yields.

- Software Tools : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Validate with Hammett plots (σ values for substituents) .

Q. What spectroscopic signatures distinguish this compound from related boronic esters?

Characterization Guidelines :

- ¹H NMR : Cycloheptyl protons (δ 1.5–2.0 ppm, multiplet) and imine proton (δ 8.1–8.3 ppm, singlet).

- IR : B-O stretch at ~1340–1390 cm⁻¹ and imine C=N at ~1640 cm⁻¹.

- MS (ESI+) : Expected [M+H]⁺ peak at calculated molecular weight (C₂₀H₂₉BNO₂: ~334.3 g/mol) .

Q. How does the compound’s stability in aqueous buffers impact its use in biological assays?

Advanced Application :

属性

IUPAC Name |

cycloheptyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BNO2/c1-19(2)20(3,4)24-21(23-19)17-13-11-16(12-14-17)18(22)15-9-7-5-6-8-10-15/h11-15,22H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEHEOZRTHVCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=N)C3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。